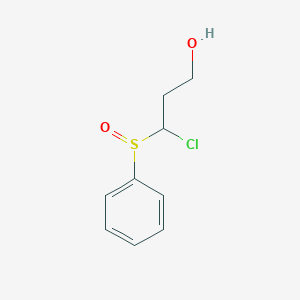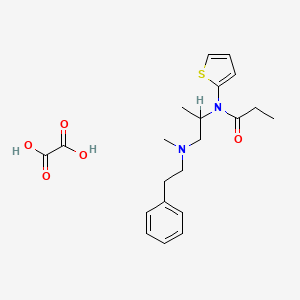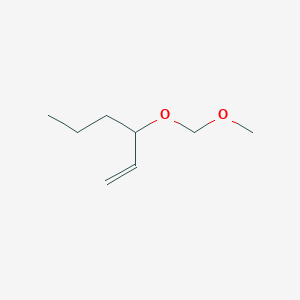
3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- is a compound belonging to the xanthone family. Xanthones are naturally occurring compounds found in various terrestrial and marine plants, fungi, and lichen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- typically involves the use of 4-(3,4-dimethoxyphenyl)butanoic acid as a starting material. The reaction is optimized using solvents, HFIP loading, and reaction time to obtain the desired product .
Industrial Production Methods: the general approach involves optimizing reaction conditions to maximize yield and purity, similar to the synthetic routes used in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the xanthone scaffold .
Applications De Recherche Scientifique
3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing other bioactive compounds. In biology and medicine, it exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities . In industry, it can be used in the development of new materials and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their activity. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- include other xanthones and azaxanthones. These compounds share a similar oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold but may differ in their substitution patterns and biological activities .
Uniqueness: The uniqueness of 3H-Xanthen-3-one, 9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxy- lies in its specific substitution pattern, which imparts distinct biological properties. The presence of hydroxyl and methoxy groups enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications .
Propriétés
Numéro CAS |
104614-60-0 |
|---|---|
Formule moléculaire |
C21H16O7 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
9-(3,4-dimethoxyphenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C21H16O7/c1-26-17-4-3-10(5-20(17)27-2)21-11-6-13(22)15(24)8-18(11)28-19-9-16(25)14(23)7-12(19)21/h3-9,22-24H,1-2H3 |
Clé InChI |
JFNMTDANKVJQIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)

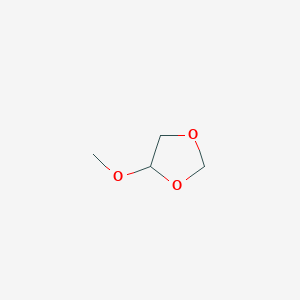
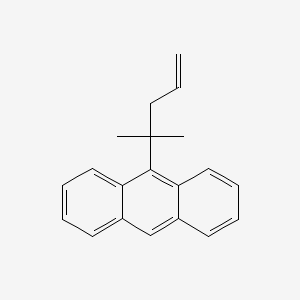

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
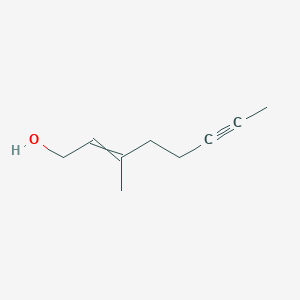
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
